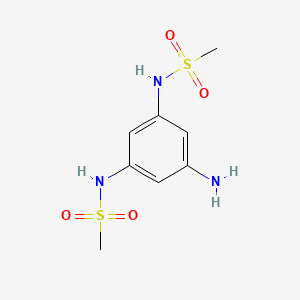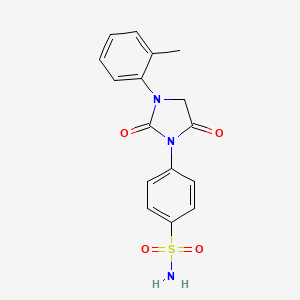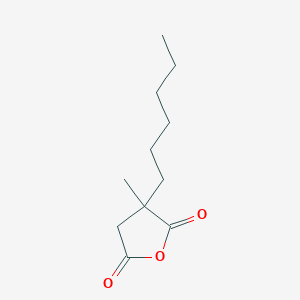
3-Hexyl-3-methyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-3-methyloxolane-2,5-dione is an organic compound with the molecular formula C₁₁H₁₈O₃ It is a derivative of oxolane, characterized by the presence of hexyl and methyl groups attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-3-methyloxolane-2,5-dione typically involves the reaction of hexyl and methyl-substituted precursors with oxolane-2,5-dione. One common method is the reaction of hexyl bromide with methyl oxolane-2,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-Hexyl-3-methyloxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Halogenated oxolane derivatives.
科学的研究の応用
3-Hexyl-3-methyloxolane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hexyl-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Cyclohexyl-3-methyloxolane-2,5-dione: Similar structure but with a cyclohexyl group instead of a hexyl group.
3-Methyloxolane-2,5-dione: Lacks the hexyl group, making it less hydrophobic.
Uniqueness
3-Hexyl-3-methyloxolane-2,5-dione is unique due to the presence of both hexyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
65306-94-7 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
3-hexyl-3-methyloxolane-2,5-dione |
InChI |
InChI=1S/C11H18O3/c1-3-4-5-6-7-11(2)8-9(12)14-10(11)13/h3-8H2,1-2H3 |
InChIキー |
LDKFAOWXYJUSBR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(CC(=O)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


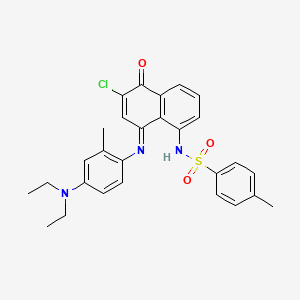
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
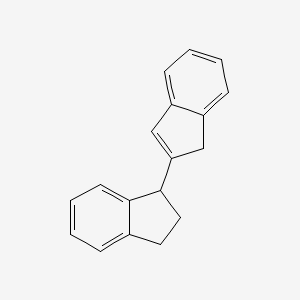
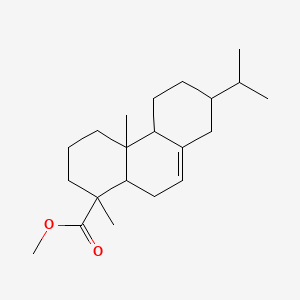
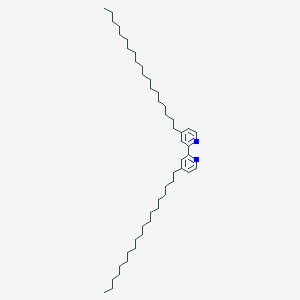
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
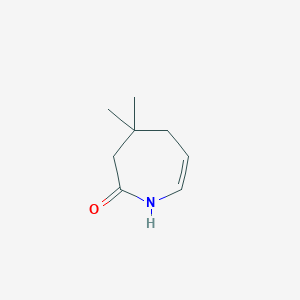

![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
